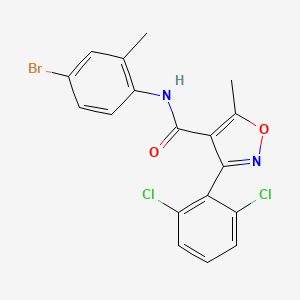![molecular formula C19H23ClN2O2 B4838769 4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B4838769.png)
4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-ethoxyphenol
Übersicht
Beschreibung
4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-ethoxyphenol is a chemical compound that has gained significant attention in scientific research. It is commonly known as Venlafaxine, a medication used for the treatment of depression, anxiety, and other mental health disorders. Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) that works by increasing the levels of these neurotransmitters in the brain.
Wirkmechanismus
Venlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that play a critical role in regulating mood, anxiety, and other physiological functions. By increasing the levels of these neurotransmitters in the brain, Venlafaxine helps to improve mood, reduce anxiety, and alleviate other symptoms associated with mental health disorders.
Biochemical and Physiological Effects:
Venlafaxine has several biochemical and physiological effects on the body. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can improve mood, reduce anxiety, and alleviate other symptoms associated with mental health disorders. Additionally, Venlafaxine has been shown to have an impact on other neurotransmitters and hormones, including dopamine, cortisol, and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
Venlafaxine has several advantages for use in lab experiments. It is a well-studied compound that has been extensively researched for its therapeutic potential in the treatment of mental health disorders. Additionally, Venlafaxine is readily available and relatively easy to synthesize, making it a convenient compound for use in lab experiments. However, there are also limitations to the use of Venlafaxine in lab experiments. It is a medication that is intended for human use, and there may be ethical concerns associated with using it in animal models or other experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on Venlafaxine. One area of interest is the development of new medications that target the same neurotransmitter systems as Venlafaxine but with improved efficacy and fewer side effects. Additionally, there is ongoing research on the use of Venlafaxine in the treatment of other medical conditions, including chronic pain, hot flashes, and post-traumatic stress disorder. Finally, there is a need for further research on the long-term effects of Venlafaxine use and its potential impact on cognitive function and other physiological processes.
Wissenschaftliche Forschungsanwendungen
Venlafaxine has been extensively studied for its therapeutic potential in the treatment of depression, anxiety, and other mental health disorders. It has been shown to be effective in improving mood, reducing anxiety, and decreasing the severity of symptoms in patients with these conditions. Additionally, Venlafaxine has been studied for its potential use in the treatment of chronic pain, hot flashes, and other medical conditions.
Eigenschaften
IUPAC Name |
4-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-2-ethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-2-24-19-13-15(7-8-18(19)23)14-21-9-11-22(12-10-21)17-6-4-3-5-16(17)20/h3-8,13,23H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSJFUGCJJKZHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine dihydrochloride](/img/structure/B4838697.png)




![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4838734.png)
![ethyl 4-{[{[2-(4-morpholinyl)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B4838742.png)
![N-benzyl-4-{2-[(4-bromo-2,6-dimethylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B4838756.png)
![N-(2-methoxyethyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4838758.png)
![ethyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4838766.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(2-furylmethyl)propanamide](/img/structure/B4838775.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4838783.png)

![5-(2-bromobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4838804.png)